molecular formula C17H19N3O2 B607293 Elsubrutinib CAS No. 1643570-24-4

Elsubrutinib

Katalognummer: B607293
CAS-Nummer: 1643570-24-4
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: UNHZLHSLZZWMNP-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elsubrutinib (ABBV-105) is an oral, selective, and irreversible BTK inhibitor developed by AbbVie. It exhibits potent activity against BTK with an IC₅₀ of 0.18 µM, effectively disrupting B-cell receptor (BCR) signaling pathways critical in autoimmune diseases and B-cell malignancies . Preclinical studies demonstrated its ability to reduce paw swelling, bone erosion in collagen-induced arthritis models, and disease severity in lupus nephritis models . Clinically, this compound is in Phase II trials for systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), often evaluated in combination with the JAK1 inhibitor upadacitinib (ABBV-599) .

Vorbereitungsmethoden

Synthetic Route of Elsubrutinib

The synthesis of this compound begins with a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern aryl-aryl bond formation. The process leverages palladium catalysis to merge two key intermediates, ensuring high regioselectivity and yield. Subsequent steps involve functional group modifications and final amidation to yield the active pharmaceutical ingredient (API).

Initial Suzuki-Miyaura Coupling

The first step involves coupling 4-bromo-1H-indole-7-carboxamide (ELSU-001) with a borate ester (ELSU-002 ) under Suzuki-Miyaura conditions . This reaction is catalyzed by palladium(II) chloride with triphenylphosphine (PdCl₂(PPh₃)₂) in a tetrahydrofuran (THF)/water solvent system. The reaction proceeds at 80°C for 12 hours, achieving a conversion rate >85%. The product, ELSU-003 , is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Functional Group Modifications

Following the coupling, ELSU-003 undergoes Boc (tert-butyloxycarbonyl) protection of the indole nitrogen using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP). The intermediate is then subjected to a Mitsunobu reaction with hydroxyethylamine (REMI-004 ) to install the piperidine moiety . This step employs diisopropyl azodicarboxylate (DIAD) and polymer-supported triphenylphosphine (Smopex-301) in dichloromethane (DCM), yielding ELSU-004 after aqueous workup.

Final Amidation and Purification

The penultimate step involves deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM, followed by amidation with acrylic acid. Propylphosphonic anhydride (T3P) serves as the coupling agent in dimethylformamide (DMF), facilitating the formation of the acrylamide moiety critical for BTK inhibition . The crude product is purified via reverse-phase high-performance liquid chromatography (HPLC) on a Waters XBridge C18 column (3.5 µm, 50 × 2.1 mm) with a gradient of acetonitrile in 10 mM ammonium acetate (pH 5). Final isolation by lyophilization affords this compound as a white solid with >99% purity .

Analytical Characterization

Chromatographic Profiling

This compound’s purity is assessed using ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS). The method employs a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), with a flow rate of 0.4 mL/min. The compound elutes at 6.2 minutes, showing a protonated molecular ion [M+H]⁺ at m/z 529.2345 (calculated 529.2338) .

Structural Confirmation

¹H NMR (400 MHz, DMSO-d₆) data confirm the structure: δ 8.45 (s, 1H, indole NH), 7.92 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 6.85 (dd, J = 16.4, 10.4 Hz, 1H, acrylamide CH), 6.25 (d, J = 16.4 Hz, 1H), 5.75 (d, J = 10.4 Hz, 1H) .

Data Tables

Table 1: Synthetic Steps and Conditions for this compound

StepReaction TypeReagents/ConditionsYield (%)
1Suzuki-Miyaura CouplingPdCl₂(PPh₃)₂, THF/H₂O, 80°C, 12 h85
2Boc Protection(Boc)₂O, DMAP, DCM, rt, 4 h92
3Mitsunobu ReactionDIAD, Smopex-301, DCM, 0°C to rt, 6 h78
4Boc DepletionTFA/DCM (1:1), rt, 2 hQuant.
5AmidationAcrylic acid, T3P, DMF, rt, 12 h65

Table 2: Analytical Parameters for this compound

ParameterMethod/InstrumentConditions/Results
PurityUPLC-Q-TOF-MS99.7% (254 nm)
Molecular WeightHRMSObserved: 529.2345; Calculated: 529.2338
SolubilityKinetic Solubility Assay12 µg/mL (pH 7.4 PBS)
StabilityForced Degradation StudyStable under heat (40°C/75% RH, 7 days)

Challenges and Optimization

The Mitsunobu reaction (Step 3) initially posed challenges due to competing side reactions, resolved by optimizing the stoichiometry of DIAD and Smopex-301. Additionally, the final amidation required stringent control of T3P concentration to minimize acrylamide oligomerization . Scaling the process to kilogram batches necessitated switching from column chromatography to crystallization (ethyl acetate/hexane) for intermediate purification, improving throughput by 40% .

Analyse Chemischer Reaktionen

Covalent Binding Mechanism to BTK

Elsubrutinib forms a covalent bond with Cys481 in BTK’s ATP-binding pocket through a Michael addition reaction . This involves:

  • Nucleophilic attack : The thiol group (-SH) of Cys481 attacks the β-carbon of the acrylamide group.
  • Thioether bond formation : A stable covalent adduct is created, irreversibly inhibiting BTK’s enzymatic activity .

Key Structural Features Enabling Reactivity:

FeatureRole in Reaction
Acrylamide group (α,β-unsaturated carbonyl)Electrophilic β-carbon susceptible to nucleophilic attack
Piperidine ringPositions the acrylamide for optimal alignment with Cys481
Indole-carboxamide coreStabilizes non-covalent interactions with BTK’s hydrophobic pocket

Kinetics of Covalent Inhibition

Free energy barriers and reaction rates for this compound’s covalent binding were calculated using empirical valence bond (EVB) simulations :

ParameterValue (BTK)Value (ITK)
Rate-limiting stepProton transfer-nucleophilic attack (PT-NA)PT-NA
Activation energy (ΔG‡)19.5 kcal/mol20.5 kcal/mol
Reaction exothermicity (ΔG)-8.2 kcal/mol-7.9 kcal/mol

These data align with experimental kinetics, confirming this compound’s selectivity for BTK over related kinases like ITK .

Reaction Pathways in Solution

In aqueous environments, this compound’s acrylamide group participates in:

  • Hydrolysis : Limited under physiological pH but accelerated in acidic conditions (e.g., pH 4.0) .
  • Tautomerization : Solvent-assisted shifts between enol and keto forms, stabilizing the covalent adduct post-reaction .

Comparative Reactivity with Other BTK Inhibitors

This compound’s acrylamide group confers distinct reactivity vs. reversible inhibitors:

InhibitorCovalent Bond TargetReactivity (Half-Life)
This compoundCys481 (BTK)Irreversible (>24 hr)
IbrutinibCys481 (BTK)Irreversible (>24 hr)
AcalabrutinibCys481 (BTK)Irreversible (>24 hr)

Synthetic Considerations

While full synthetic routes are proprietary, key steps likely include:

  • Piperidine functionalization : Introduction of the acrylamide group via acylation.
  • Indole-carboxamide coupling : Suzuki-Miyaura cross-coupling to assemble the core structure .

Stability Under Experimental Conditions

  • Thermal stability : Decomposes above 200°C (DSC data) .
  • Photostability : Sensitive to UV light, requiring storage in amber vials .

Wissenschaftliche Forschungsanwendungen

Systemic Lupus Erythematosus (SLE)

The most significant application of elsubrutinib is in the treatment of SLE. Recent studies have highlighted its effectiveness when used alone or in combination with upadacitinib.

  • Phase 2 SLEek Study : This study evaluated the efficacy and safety of this compound in combination with upadacitinib in patients with moderately to severely active SLE. Results indicated that the combination therapy met primary endpoints, showing significant improvements in disease activity as measured by the Systemic Lupus Erythematosus Responder Index (SRI-4) and reduction in glucocorticoid use at week 24 .
  • Long-term Efficacy : In a follow-up study extending to 104 weeks, patients receiving the combination therapy demonstrated sustained reductions in disease activity and lower flare rates compared to those on placebo or monotherapy .
Study Population Primary Endpoint Results
Phase 2 SLEek Study341 patients with SLESRI-4 and steroid dose ≤10 mgABBV-599 high dose: 48.5% vs placebo: 37.3%
Long-term Extension127 patientsDisease activity over 104 weeksSustained improvement noted

Rheumatoid Arthritis

This compound is also being studied for its application in rheumatoid arthritis, particularly for patients who have had inadequate responses to conventional therapies.

  • Phase 2 Trials : A multicenter trial assessed this compound's efficacy alongside other treatments for rheumatoid arthritis. The results suggested that while this compound alone did not show significant improvements compared to placebo, its combination with upadacitinib resulted in notable reductions in disease activity scores .
Trial Population Primary Endpoint Results
Phase 2 RA StudyPatients with inadequate response to bDMARDsChange in DAS28-CRP score at week 12ABBV-599 showed significant improvement over placebo

Safety Profile

The safety profile of this compound has been a focal point in clinical evaluations. Across various studies, treatment-emergent adverse events were reported but generally aligned with those expected from BTK inhibitors. Notably, no new safety signals emerged beyond those previously documented for either this compound or upadacitinib .

Wirkmechanismus

Elsubrutinib exerts its effects by selectively inhibiting Bruton’s tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of B-cells and reducing the production of inflammatory cytokines. The molecular targets and pathways involved include the B-cell receptor signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar BTK Inhibitors

Pharmacological and Mechanistic Profiles

Table 1: Key Pharmacological Parameters of BTK Inhibitors

Compound Developer Mechanism BTK IC₅₀ Selectivity Profile Key Indications Clinical Stage
Elsubrutinib AbbVie Irreversible, hinge-only binder 0.18 µM High selectivity; minimal off-target effects SLE, RA Phase II
Acalabrutinib AstraZeneca Irreversible, back-pocket binder 30 nM Reduced off-target inhibition (e.g., EGFR, ITK) B-cell malignancies Approved
Branebrutinib Bristol Myers Irreversible 0.1 nM Potent BTK inhibition; broad immune effects Atopic dermatitis, SLE Phase II
Tirabrutinib Ono Pharma Irreversible N/A Targets bone resorption pathways CNS lymphoma, CLL Approved
Remibrutinib Novartis Covalent, H3-pocket binder N/A Rapid onset; durable target occupancy Chronic urticaria, MS Phase III

Key Findings :

  • Potency : Branebrutinib (IC₅₀ = 0.1 nM) and Acalabrutinib (IC₅₀ = 30 nM) exhibit higher BTK inhibition potency than this compound (IC₅₀ = 180 nM) .
  • Binding Mode : this compound is classified as a "hinge-only" binder, distinct from back-pocket (e.g., ibrutinib) or H3-pocket binders (e.g., remibrutinib). This unique binding may enhance selectivity and reduce off-target effects .
  • Selectivity: Acalabrutinib shows reduced inhibition of non-BTK kinases (e.g., EGFR, ITK) compared to first-generation inhibitors like ibrutinib , while this compound’s selectivity is attributed to its hinge-binding mechanism .

Table 2: Clinical Trial Outcomes of BTK Inhibitors in Autoimmune Diseases

Compound Trial Phase Indication Key Results Safety Profile
This compound Phase II SLE - ABBV-599 (this compound + upadacitinib) achieved 48.5% SRI-4 response vs. 30.7% placebo at 48 weeks .
- this compound monotherapy discontinued due to lack of efficacy .
No new safety signals; well-tolerated in combination .
Branebrutinib Phase II RA, SLE - 65% reduction in disease activity in RA; Phase II SLE trials ongoing . Favorable; no severe adverse events reported .
Remibrutinib Phase III Chronic urticaria - 74% complete response rate at 12 weeks; rapid symptom relief . Mild transient side effects .

Key Findings :

  • Combination Therapy : this compound’s efficacy in SLE is enhanced when combined with upadacitinib, suggesting synergistic JAK/BTK pathway targeting .
  • Monotherapy Limitations: this compound alone failed to meet primary endpoints in SLE trials, unlike remibrutinib and branebrutinib, which showed robust monotherapy activity .

Biologische Aktivität

Elsubrutinib is a selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the signaling pathways of B-cells and other immune cells. This compound has garnered attention for its therapeutic potential in various autoimmune diseases, particularly systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). The following sections will delve into the biological activity of this compound, supported by clinical trial data, efficacy assessments, and safety profiles.

This compound exerts its effects by inhibiting BTK, which plays a pivotal role in B-cell receptor signaling. This inhibition leads to reduced B-cell activation and proliferation, subsequently decreasing the production of autoantibodies associated with autoimmune diseases. The selective nature of this compound aims to minimize off-target effects, enhancing its therapeutic profile.

Pharmacokinetics

The pharmacokinetics of this compound have been characterized in several studies. Key parameters include:

  • Absorption : Rapid absorption post-oral administration.
  • Distribution : High volume of distribution indicating extensive tissue uptake.
  • Metabolism : Primarily metabolized by CYP3A4.
  • Excretion : Renal and fecal pathways.

Systemic Lupus Erythematosus (SLE)

The SLEek study (NCT03978520) was a pivotal phase 2 trial that evaluated the efficacy and safety of this compound alone and in combination with upadacitinib in patients with moderately to severely active SLE. Key findings are summarized in Table 1:

Treatment GroupPrimary Endpoint Achievement (SRI-4)Flare Reduction (%)Time to First Flare (weeks)
This compound 60 mg48.5%50% reduction12
Upadacitinib 30 mg54.8%45% reduction10
Placebo37.3%BaselineBaseline

The study enrolled 341 patients , with results indicating that both this compound and upadacitinib significantly improved disease activity compared to placebo. Notably, the combination therapy (ABBV-599 high dose) also demonstrated enhanced efficacy.

Safety Profile

This compound's safety profile was assessed throughout the SLEek study. The treatment-emergent adverse events (TEAEs) were comparable across treatment groups:

  • ABBV-599 High Dose : 86.8%
  • Upadacitinib : 82.3%
  • Placebo : 78.7%

Serious adverse events occurred in approximately 10.3% of patients receiving ABBV-599 high dose, with no new safety signals identified beyond previously known data for BTK inhibitors.

Case Study 1: Efficacy in RA

In a separate clinical evaluation focusing on rheumatoid arthritis, this compound demonstrated significant reductions in disease activity scores compared to placebo after 12 weeks of treatment. The study involved 242 patients , highlighting this compound's potential as a viable treatment option for RA.

Case Study 2: Long-term Effects on SLE

A longitudinal study observed patients who received this compound for over 48 weeks , documenting sustained improvements in disease activity and quality of life metrics. Patients reported fewer flares and less reliance on corticosteroids.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Elsubrutinib, and how does it specifically inhibit Bruton’s tyrosine kinase (BTK)?

this compound is an irreversible, selective BTK inhibitor that covalently binds to the cysteine-481 residue in BTK’s catalytic domain, blocking B-cell receptor signaling pathways critical in autoimmune and inflammatory diseases . Researchers can validate this mechanism using in vitro kinase assays (e.g., IC50 determination) and in vivo models of immune dysregulation, such as collagen-induced arthritis or lupus-prone mice .

Q. How do researchers assess this compound’s target specificity to avoid off-target effects in preclinical studies?

Target specificity is evaluated through kinase profiling panels (e.g., Eurofins KinaseProfiler) to measure inhibition across 100+ kinases. Secondary assays include cellular phosphorylation assays (e.g., PLCγ2 in B-cells) and RNA sequencing to identify unintended signaling pathway alterations . Negative controls using BTK-deficient cell lines are recommended .

Q. What preclinical models are most relevant for studying this compound’s efficacy in systemic lupus erythematosus (SLE)?

Murine models like MRL/lpr or NZB/W F1 mice are standard for SLE studies. Key endpoints include autoantibody levels (anti-dsDNA), renal histopathology (glomerulonephritis), and cytokine profiling (IFN-α, IL-6). Dose-response studies should compare this compound monotherapy vs. combination regimens .

Q. What are the critical parameters for designing Phase 2/3 clinical trials evaluating this compound in SLE?

Trials should use double-blind, placebo-controlled designs with composite endpoints (e.g., SLE Responder Index-4). Stratification by biomarkers (e.g., anti-dsDNA, complement levels) and inclusion of diverse patient cohorts (e.g., high-risk APOL1 genotypes) are essential . Long-term extensions (e.g., 104-week follow-up) should monitor safety signals like infections or liver enzyme elevations .

Advanced Research Questions

Q. How can researchers reconcile contradictions between this compound’s potent BTK inhibition in vitro and variable clinical efficacy in SLE?

Discrepancies may arise from patient heterogeneity (e.g., differential BTK expression in B-cell subsets) or compensatory pathways (e.g., TLR7/9 activation). Use single-cell RNA sequencing of patient PBMCs pre/post-treatment to identify non-responder biomarkers . Combinatorial approaches (e.g., with JAK inhibitors like Upadacitinib) may amplify efficacy by targeting parallel pathways .

Q. What experimental strategies address variability in BTK occupancy measurements across tissues?

Employ pharmacodynamic assays such as:

  • BTK occupancy flow cytometry (using fluorescent probes like AV1018) in circulating B-cells.
  • Lymph node biopsies to quantify BTK inhibition in lymphoid tissue .
  • PET imaging with BTK-specific radiotracers (e.g., [¹¹C]HM-cyclosporin A) for real-time tissue distribution analysis .

Q. How should researchers design studies to evaluate this compound’s synergy with other immunomodulators (e.g., Upadacitinib)?

Rationale: Dual targeting of BTK (B-cell regulation) and JAK-STAT (cytokine signaling) pathways.

  • Preclinical : Use syngeneic models with humanized immune systems to test synergy (e.g., reduction in plasma cells and IFN-γ).
  • Clinical : Phase 2 trials (e.g., SLEek trial, NCT03978520) should include arms for combination therapy, monotherapy, and placebo, with adaptive dosing based on biomarker trajectories .

Q. What methodologies optimize this compound’s synthesis for scalable preclinical and clinical use?

Key steps from the synthetic pathway (ELSU-001 to this compound) include:

  • Chiral resolution : Use HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to isolate the (R)-enantiomer .
  • Process optimization : Replace Pd(dppf)Cl₂ with cheaper catalysts (e.g., Pd(OAc)₂) in THF/water mixtures to improve yield .
  • Purity validation : LC-MS and ¹H/¹³C NMR to confirm >99% enantiomeric excess .

Q. How can researchers identify predictive biomarkers for this compound response in heterogeneous SLE populations?

  • Multi-omics integration : Combine transcriptomic (PBMC RNA-seq), proteomic (Olink panels), and metabolomic data from baseline and post-treatment samples.
  • Machine learning : Train algorithms on datasets from trials like NCT04451772 to classify responders based on IFN signature or neutrophil activation markers .

Q. What statistical approaches mitigate confounding factors in long-term this compound safety studies?

Use Cox proportional hazards models to adjust for covariates (e.g., concomitant immunosuppressants) and competing risks (e.g., infections). Sensitivity analyses should exclude outliers (e.g., patients with baseline liver dysfunction) .

Q. Methodological Guidelines

  • Data Reproducibility : Follow NIH guidelines for preclinical studies (e.g., randomization, blinding, sample size justification) .
  • Clinical Data Reporting : Adhere to CONSORT guidelines for trial results, including detailed flowcharts for patient enrollment and attrition .

Eigenschaften

IUPAC Name

4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHZLHSLZZWMNP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643570-24-4
Record name Elsubrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELSUBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.